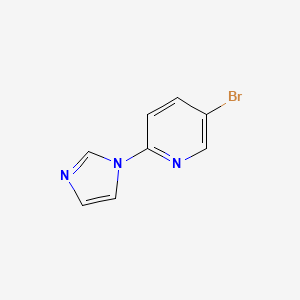
4-(2-Benzylphenoxy)aniline hydrochloride
Overview
Description
4-(2-Benzylphenoxy)aniline hydrochloride is an organic compound with the CAS Number: 1185297-18-0 and a molecular weight of 311.81 . Its linear formula is C19H18ClNO .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C19H17NO.ClH/c20-17-10-12-18(13-11-17)21-19-9-5-4-8-16(19)14-15-6-2-1-3-7-15;/h1-13H,14,20H2;1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 311.81 . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
4-(2-Benzylphenoxy)aniline hydrochloride is used in a variety of scientific research applications. It has been used in studies of the effects of various drugs on the nervous system, and as a tool to study the mechanisms of action of various drugs. It has also been used in studies to determine the effects of certain compounds on the cardiovascular system, and to study the effects of various hormones on the body.
Mechanism of Action
The mechanism of action of 4-(2-Benzylphenoxy)aniline hydrochloride is not fully understood. However, it is believed to interact with certain receptors in the body, such as the 5-HT1A receptor, to produce a variety of biochemical and physiological effects. It is also believed to interact with other receptors, such as the serotonin transporter, to produce a variety of effects.
Biochemical and Physiological Effects
This compound has been found to produce a variety of biochemical and physiological effects. It has been found to produce anti-anxiety, anti-depressant, and anti-convulsant effects. It has also been found to produce anti-inflammatory and anti-cancer effects, as well as to reduce the risk of stroke and heart attack.
Advantages and Limitations for Lab Experiments
The use of 4-(2-Benzylphenoxy)aniline hydrochloride in laboratory experiments offers a number of advantages. It is relatively easy to synthesize, and is relatively stable in solution. It is also relatively non-toxic, and has been found to produce a variety of biochemical and physiological effects. However, it is not always easy to control the concentration of this compound in solution, and it is not always easy to determine the exact mechanism of action of this compound.
Future Directions
There are a number of potential future directions for the use of 4-(2-Benzylphenoxy)aniline hydrochloride in scientific research. It could be used to study the effects of various drugs on the nervous system, and to study the mechanisms of action of various drugs. It could also be used to study the effects of various hormones on the body, and to study the effects of various compounds on the cardiovascular system. Additionally, it could be used to study the effects of various compounds on cancer cells, and to study the effects of various compounds on the immune system.
Safety and Hazards
properties
IUPAC Name |
4-(2-benzylphenoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO.ClH/c20-17-10-12-18(13-11-17)21-19-9-5-4-8-16(19)14-15-6-2-1-3-7-15;/h1-13H,14,20H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJNZQKYSMCUGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OC3=CC=C(C=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185297-18-0 | |
| Record name | Benzenamine, 4-[2-(phenylmethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1521033.png)






